5-Bromouracil Exhibits 39-Fold Higher Potency Than 5-Fluorouracil as Thymidine Phosphorylase Inhibitor in Tumor Tissue
In a comparative enzyme inhibition study using partially purified human thymidine phosphorylase, 5-bromouracil demonstrated significantly greater inhibitory potency than 5-fluorouracil, with a Ki value of 0.0011 mM in tumor tissue compared to 0.043 mM for 5-fluorouracil under identical assay conditions [1][2]. Among twelve pyrimidine derivatives tested, 5-bromouracil was identified as the most potent competitive inhibitor, while uracil exhibited the weakest inhibition [1][2].
| Evidence Dimension | Thymidine phosphorylase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0011 mM (tumor tissue); Ki = 0.006 mM (normal tissue) |
| Comparator Or Baseline | 5-Fluorouracil: Ki = 0.043 mM (tumor tissue); Ki = 0.0728 mM (normal tissue); 5-Nitrouracil: Ki = 0.0051 mM (tumor tissue) |
| Quantified Difference | 39-fold lower Ki than 5-fluorouracil in tumor tissue; 4.6-fold lower Ki than 5-nitrouracil |
| Conditions | Partially purified thymidine phosphorylase from human uterine leiomyomas and normal uteri; competitive inhibition mode at 0.1 mM inhibitor concentration |
Why This Matters
For researchers studying tumor angiogenesis or developing TPase-targeted therapeutics, 5-bromouracil provides markedly superior enzyme inhibition at lower concentrations, reducing off-target effects and enabling more precise mechanistic studies.
- [1] Miszczak-Zaborska E, Wozniak K. The activity of thymidine phosphorylase obtained from human uterine leiomyomas and studied in the presence of pyrimidine derivatives. Z Naturforsch C. 1997;52(9-10):670-675. View Source
- [2] BRENDA Enzyme Database. Literature summary extracted from Miszczak-Zaborska E, Wozniak K (1997). Inhibitor Ki values for thymidine phosphorylase (EC 2.4.2.4). View Source
